molecular formula C8H4ClF4NO3 B11789276 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride

Katalognummer: B11789276
Molekulargewicht: 273.57 g/mol
InChI-Schlüssel: GHUJVHOYJJDNQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a chemical compound with the molecular formula C8H4ClF4NO3. It is a pyridine derivative that contains both fluorine and methoxy functional groups, making it a compound of interest in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can yield complex organic molecules .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets. The carbonyl chloride group can act as a reactive site for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Fluoro-2-methoxy-3-(trifluoromethoxy)benzeneboronic acid
  • 4-Fluoro-2-methoxy-3-(trifluoromethoxy)phenylboronic acid

Uniqueness

4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H4ClF4NO3

Molekulargewicht

273.57 g/mol

IUPAC-Name

4-fluoro-6-methoxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride

InChI

InChI=1S/C8H4ClF4NO3/c1-16-7-5(17-8(11,12)13)3(10)2-4(14-7)6(9)15/h2H,1H3

InChI-Schlüssel

GHUJVHOYJJDNQG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=N1)C(=O)Cl)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.